Lipophilicity Reduction Relative to Sulfanyl Analog: XLogP3 Δ = –1.3
The sulfonyl analog (CAS 672951-61-0) exhibits a computed XLogP3 of 3.8, substantially lower than the sulfanyl analog (CAS 338963-39-6) at XLogP3 = 5.1 [1][2]. This difference of –1.3 log units corresponds to an approximately 20-fold lower predicted octanol/water partition coefficient, placing the sulfonyl compound within the more favorable drug-like lipophilicity range (XLogP3 < 5) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 338963-39-6): XLogP3 = 5.1 |
| Quantified Difference | ΔXLogP3 = –1.3 (target is ~20-fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025.09.15 release |
Why This Matters
For screening libraries and lead optimization, compounds with XLogP3 > 5 carry increased risk of poor aqueous solubility, high metabolic clearance, and promiscuous target binding; the sulfonyl analog's lower lipophilicity makes it a superior choice for hit identification campaigns where drug-like property space is prioritized.
- [1] PubChem Compound Summary for CID 1480936, 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/672951-61-0 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 3730834, 4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/338963-39-6 (accessed 2026-04-29). View Source
